2-cyano-N-phenylethanethioamide
CAS No.: 53744-76-6
Cat. No.: VC14447787
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53744-76-6 |
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Molecular Formula | C9H8N2S |
Molecular Weight | 176.24 g/mol |
IUPAC Name | 2-cyano-N-phenylethanethioamide |
Standard InChI | InChI=1S/C9H8N2S/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
Standard InChI Key | HHYZGTJSYORMHK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC(=S)CC#N |
Introduction
Structural Analogy
The hypothesized structure of 2-cyano-N-phenylethanethioamide aligns with:
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Thioacetamide backbone: A thioamide group (C(=S)NH) bonded to an ethyl chain.
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Cyano substitution: A nitrile group (-CN) at the β-carbon.
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N-phenyl group: An aryl substituent on the amide nitrogen.
This structure is akin to 2-cyano-N-substituted thioacetamides, which are synthesized via nucleophilic reactions (e.g., alkylation or condensation) involving cyanoacetic acid derivatives and isothiocyanates .
Synthetic Routes
For structurally related compounds (e.g., 2-cyano-N-phenylpropanethioamides):
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Nucleophilic Addition: α-Bromo nitriles react with isothiocyanates in the presence of strong bases (e.g., NaHMDS) to form thioamide derivatives .
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Catalytic Cyclization: Intramolecular Ullmann reactions of α-trisubstituted thioamides (e.g., 2-(2-bromoaryl)-2-cyano-N-phenylpropanethioamides) yield fused heterocycles like benzo[b]thiolanes under copper catalysis .
Cycloaddition and Heterocycle Formation
Thioamide derivatives with cyano groups participate in [2 + 2 + 2] cycloadditions with alkynes or diynes, forming nitrogen-containing heterocycles (e.g., pyridines, pyrazoles) . For example:
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Pyrazole Synthesis: 2-Cyanothioacetamides react with hydrazines to form 3,5-diaminopyrazoles via nucleophilic attack on both cyano and thioamide groups .
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Thiazolidinone Derivatives: Thioacetamides react with phenyl isothiocyanate to generate thiazolidinone intermediates, which undergo further functionalization .
Electrophilic Cyanation
Cyanothioamides serve as electrophilic cyanation agents in transition-metal-catalyzed reactions. For instance:
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Rhodium-Catalyzed Cyanation: N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) facilitates electrophilic cyanation of aryl or alkenyl substrates under mild conditions .
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Copper-Mediated Coupling: N-Heterocyclic carbene (NHC)-ligated Cu catalysts enable chemoselective ortho-cyanation of styrenes .
Physical and Spectroscopic Data
Below is a comparison of physical properties for structurally related thioamide derivatives:
Metal Complexation
Thioamide groups act as ligands for transition metals (e.g., Ru, Ni), forming complexes with potential biological activity . For example:
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Ruthenium Complexes: [Ru(Tp)(dppe)(Cl-pcyd)] exhibits conjugation between the cyanamide and phenyl ring, influencing electronic properties .
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Nickel Complexes: 4-Nitrophenylcyanamide derivatives show antimicrobial and cytotoxic potential .
Pharmaceutical Intermediates
Thioamides and cyano derivatives are precursors for bioactive molecules:
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Anticancer Agents: Thiazolidinones and pyrazoles derived from cyanothioacetamides exhibit cytostatic properties .
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Scaffold Diversification: Intramolecular S-arylation of propanethioamides generates benzo[b]thiolanes, which can be functionalized into indanones or cyclopentannulated products .
Challenges and Gaps
While the chemistry of 2-cyano-N-phenylpropanethioamides and thioacetamides is well-documented, direct data on 2-cyano-N-phenylethanethioamide remains elusive. Key gaps include:
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Synthetic Routes: No reported methods for ethanethioamide derivatives with cyano and phenyl groups.
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Reactivity Profile: Uncertainty about its participation in cycloadditions or metal-catalyzed reactions.
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Biological Activity: No studies on its potential therapeutic or toxicological properties.
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